Hedistin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LGAWLAGKVAGTVATYAWNRYV |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Hedistin
Primary Amino Acid Sequence and Post-Translational Modifications of Hedistin
The primary structure of this compound is defined by its specific amino acid sequence. Analysis of this compound has revealed not only its linear sequence but also the presence of significant post-translational modifications (PTMs). researchgate.netencyclopedia.pub These modifications are covalent changes to the protein that occur after biosynthesis and can significantly impact the peptide's properties, including its structure and activity. wikipedia.org
The primary structure of this compound is: LGAWBrLAGKVAGTVATYAWBrNRYV. researchgate.net
Identification and Significance of Bromotryptophan Residues in this compound
A notable feature of this compound's primary structure is the presence of bromotryptophan (WBr) residues. researchgate.netunimore.itencyclopedia.pub this compound is reported to be the only annelid peptide known to contain bromotryptophan residues. researchgate.net Specifically, bromotryptophan is found at positions 4 and 18 in the this compound sequence, likely at position 6 of the indole (B1671886) ring. encyclopedia.pub
The incorporation of bromine into tryptophan is a post-translational modification that is relatively rare, although it has been observed in other marine organisms. unimore.itencyclopedia.pub While the exact functional consequence of bromination in this compound is still under investigation, it is hypothesized that this modification may enhance the peptide's stereochemical resistance to proteolysis, potentially increasing its stability in biological environments. researchgate.netencyclopedia.pubfrontiersin.org Studies comparing native brominated this compound with a synthetic non-brominated version have suggested that bromination is not essential for its antibacterial activity against a tested panel of bacteria, but its impact on other aspects of function or stability in complex biological settings is an area of ongoing research. encyclopedia.pub
Role of C-Terminal Amidation in this compound's Molecular Structure
Another important post-translational modification found in this compound is C-terminal amidation. researchgate.netunimore.itencyclopedia.pub This modification involves the conversion of the carboxyl group at the C-terminus of the peptide to an amide group. biorxiv.org C-terminal amidation is a common PTM in many antimicrobial peptides and is known to have significant effects on their properties. biorxiv.orgresearchgate.net
Secondary and Tertiary Structure Determination of this compound
The biological function of a peptide is heavily dependent on its three-dimensional structure, which arises from the folding of its polypeptide chain into defined secondary and tertiary structures. biopharmaspec.comwikipedia.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are commonly employed to determine the secondary and tertiary structures of peptides in various environments. nih.govscience.govmtoz-biolabs.comnih.gov
Conformational Analysis in Aqueous Solution and Micellar Environments (e.g., DPC micelles)
Studies investigating the conformation of this compound have been conducted in different environments to mimic physiological conditions and the environment of bacterial membranes. Conformational analysis using techniques like CD and NMR has shown that this compound exhibits different structural characteristics depending on its surroundings. nih.govscience.gov
In aqueous solution, this compound has been found to lack a defined secondary structure. nih.govscience.gov This suggests that in a hydrophilic environment, the peptide is relatively flexible and exists in a more random coil conformation.
However, in the presence of deuterated dodecylphosphocholine (B1670865) (DPC) micelles, this compound undergoes a conformational change and adopts a more ordered structure. nih.govscience.govscience.govibb.waw.pl DPC micelles are frequently used as a membrane-mimicking environment in structural studies of peptides that interact with cell membranes. science.govnih.gov In DPC micelles, this compound features a heterogeneous helix-turn-helix motif and displays an amphipathic nature. nih.govscience.gov This indicates that the peptide can adopt a structure with both hydrophilic and hydrophobic regions, allowing it to interact with the lipid environment of the micelle, mimicking a bacterial membrane. The adoption of a defined structure in a membrane-like environment is consistent with the function of many antimicrobial peptides that exert their effects through membrane interactions.
Characterization of the Helix-Turn-Helix Motif Heterogeneity in this compound
In DPC micelles, this compound adopts a helix-turn-helix motif. nih.govscience.gov This motif is characterized by two alpha-helical segments connected by a turn region. In this compound, the turn region is composed of residues Val9-Thr12 and acts as a four-residue hinge. nih.gov This hinge lies between the first N-terminal alpha-helix (residues Leu5-Lys8) and the second alpha-helix (residues Val13-Ala17). nih.gov The turn region causes an approximate 120-degree angle between the axes of the two helices. nih.gov
The helix-turn-helix motif in this compound is described as heterogeneous. nih.govscience.govresearchgate.net This heterogeneity refers to the segmental and nonlinear nature of the structure and has been linked to a kind of discrete dynamics behavior observed in molecular dynamics simulations. nih.govresearchgate.net At the early stages of these simulations, this dynamic heterogeneity is apparent. nih.govresearchgate.net The first helix segment interacts with the lipid head-group region and subsequently permeates into the hydrophobic lipid tail region, with the hinge being the last part to enter the lipid environment. nih.govresearchgate.net This behavior suggests that this compound may interact with bacterial membranes via a "carpet" model mechanism, where peptides accumulate on the membrane surface before disrupting it. nih.govresearchgate.net
Structure-Activity Relationships (SAR) Pertaining to this compound's Molecular Conformation
Structure-Activity Relationships (SAR) studies aim to understand how variations in the chemical structure of a molecule influence its biological activity. taylorfrancis.comrsc.org In the context of peptides like this compound, SAR pertains to how the amino acid sequence, post-translational modifications, and resulting three-dimensional conformation relate to its antimicrobial function.
The conformational flexibility of this compound, particularly its transition from a disordered structure in aqueous solution to a defined helix-turn-helix motif in membrane-mimicking environments, is directly related to its activity. The amphipathic nature adopted in the presence of lipids, driven by the arrangement of hydrophobic and hydrophilic residues within the helix-turn-helix structure, is crucial for its interaction with bacterial membranes. nih.govscience.gov
The post-translational modifications, specifically bromination and C-terminal amidation, also contribute to the SAR of this compound. While bromination's direct impact on antibacterial activity may not be primary, its potential role in proteolytic resistance could indirectly influence the peptide's efficacy and longevity in a biological setting. researchgate.netencyclopedia.pubfrontiersin.org C-terminal amidation, by increasing the positive charge and potentially stabilizing the helical conformation, enhances the electrostatic attraction to negatively charged bacterial membranes, which is a key factor in membrane-disrupting AMPs. researchgate.netunimore.itbiorxiv.orgresearchgate.net
Influence of Amphipathicity on this compound's Interaction Properties
Amphipathicity, the property of a molecule having both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, is a critical characteristic for the function of many antimicrobial peptides, including this compound. unimore.itnih.govmitoproteome.org In the presence of membrane environments like DPC micelles, this compound exhibits an obvious amphipathic nature. fishersci.ptnih.gov
The amphipathic character of this compound arises from the distribution of its amino acid residues. The peptide contains positively charged residues, primarily arginine, and hydrophobic residues such as valine, leucine, alanine, tryptophan, and tyrosine. nih.gov These residues are spatially arranged within the helix-turn-helix structure such that the hydrophobic side chains are oriented towards one face of the helix, while the charged and polar hydrophilic residues are located on the opposite face.
This amphipathic distribution facilitates interactions with bacterial membranes, which typically possess a net negative charge due to the presence of anionic lipids. mitoproteome.org The initial interaction is often driven by electrostatic attraction between the positively charged residues of this compound and the negatively charged bacterial membrane surface. mitoproteome.org Subsequently, the hydrophobic regions of the peptide interact with the non-polar lipid tails within the membrane bilayer. mitoproteome.org Molecular dynamics simulations investigating the early stages of this compound's interaction with palmitoyl-oleoyl-phophatidylcholine (POPC) lipid bilayers suggest that the peptide may bind to the lipid head-group region via its helical segments before permeating into the hydrophobic lipid tail region. fishersci.ptnih.gov The hinge region appears to be the last part to enter the lipid environment. fishersci.ptnih.gov This mode of interaction is consistent with a "carpet" model, where peptides accumulate on the membrane surface and then disrupt the bilayer. fishersci.ptnih.gov
Impact of Specific Residues on this compound's Molecular Function
The two bromotryptophan residues at positions 4 and 18 are a distinctive feature of this compound. researchgate.netnih.govnovoprolabs.com While synthetic unbrominated versions of this compound have shown comparable antibacterial activity to the native brominated form, suggesting that bromination is not strictly required for antimicrobial function, this modification may confer increased resistance to proteolytic degradation. This enhanced stability could be advantageous in the biological environment where proteases are present.
The C-terminal amidation is another crucial modification. It increases the net cationic charge of the peptide, further enhancing its electrostatic attraction to the negatively charged surface of bacterial membranes. nih.govnovoprolabs.com This modification may also contribute to the peptide's resistance to C-terminal exopeptidases, thereby improving its stability against enzymatic breakdown.
Biosynthetic Pathways and Genetic Regulation of Hedistin Expression
Gene Cloning and Molecular Characterization of the Hedistin Precursor
Molecular analysis, including cDNA and mass spectrometry, has been instrumental in characterizing the this compound precursor. researchgate.netnih.gov The this compound gene encodes an inactive precursor molecule referred to as preprothis compound. researchgate.netmdpi.com This precursor undergoes processing to yield the active this compound peptide. researchgate.netmdpi.com
Analysis of Signal Peptides and Prosequences in this compound Processing
The preprothis compound precursor contains a signal peptide and prosequences. researchgate.netnih.gov Signal peptides are typically located at the N-terminus of proteins destined for the secretory pathway and are crucial for directing the protein to the endoplasmic reticulum for translocation. frontiersin.org They are usually cleaved off by signal peptidases after translocation. frontiersin.org Prosequences, also part of the precursor, often play roles in proper folding, stability, or keeping the peptide in an inactive state until processing occurs. nih.gov The processing of the this compound precursor involves several post-translational cleavages to release the active peptide. researchgate.netmdpi.com The presence of a signal peptide in the this compound transcript suggests that the peptide is stored in granules within the producing cells before secretion. nih.gov
Transcriptional and Translational Regulation of this compound Gene Expression
The expression of the this compound gene is subject to regulatory mechanisms at both the transcriptional and translational levels. ozbiosciences.comfrontiersin.org
Constitutive Expression of this compound in NK Cells-like of Nereis diversicolor
A notable characteristic of this compound expression in Nereis diversicolor is its constitutive and exclusive expression in circulating Natural Killer (NK) cells-like, which are a type of coelomocyte. researchgate.netnih.govnih.gov These cells are known to play a significant role in the immunity of the sand worm. researchgate.netnih.gov The this compound gene is strongly expressed in these coelomocytes, which are distributed throughout the coelomic cavity. unimore.it While the level of the this compound transcript does not necessarily increase after bacterial challenge, the this compound-containing coelomocytes have been observed to accumulate around infection sites. unimore.itntou.edu.tw This suggests that while transcription is constitutive, the release of the active peptide may be triggered by the presence of bacterial motifs at the site of infection. unimore.it
Comparative Gene Expression Patterns in Annelids (e.g., vs. leech AMPs)
The expression pattern of this compound in Nereis diversicolor contrasts with observations in other annelids, such as leeches. researchgate.netnih.gov In leeches, genes encoding antimicrobial peptides are typically upregulated in specific tissues and the peptides are rapidly released into the hemolymph following septic injury. researchgate.netnih.gov This difference highlights the diversity in immune strategies within the annelid phylum. researchgate.netfrontiersin.org AMPs found in polychaetes like this compound and arenicins (from Arenicola marina) appear to be distinct from those produced by leeches and oligochaetes, suggesting that the environment may play a role in the selection of AMPs retained by an organism. researchgate.net Unlike Arenicola marina, where arenicin expression is primarily in coelomocytes but not exclusively, this compound expression in N. diversicolor is exclusively found in the NK cells-like (type 3 granulocytes). nih.gov
Enzymatic Mechanisms Driving this compound's Post-Translational Modifications
Post-translational modifications are crucial for the maturation and activity of this compound. researchgate.netmdpi.comnih.govmdpi.com These modifications occur after the initial translation of the preprothis compound mRNA. researchgate.netmdpi.comozbiosciences.com
Bromination Enzymology and its Molecular Implications for this compound
One of the most distinctive post-translational modifications in this compound is the bromination of tryptophan residues. researchgate.netnih.govifremer.frmdpi.com this compound contains two brominated tryptophan residues, likely brominated at the 6-position of the indole (B1671886) ring. researchgate.netmdpi.com Bromination is a relatively rare modification in peptides, particularly outside of marine organisms. mdpi.comuit.no The presence of brominated tryptophan in this compound is thought to be facilitated by the high bromide content in the marine environment and the action of (halo)peroxidases. mdpi.com While the exact enzymes responsible for this compound bromination have not been explicitly detailed in the provided search results, the presence of this modification strongly implies the involvement of specific enzymatic machinery, likely peroxidases, that catalyze the addition of bromine to the tryptophan residues. mdpi.com
The molecular implications of bromination in this compound are still being fully elucidated. researchgate.net However, it has been suggested that bromination may contribute to the peptide's function by increasing its resistance to proteolysis. researchgate.netifremer.frfrontiersin.orguit.no This enhanced stability could prolong the peptide's lifespan in vivo, thereby sustaining its antimicrobial activity in the coelomic fluid and at infection sites. unimore.ituit.no While some studies on other brominated AMPs suggest that bromination may not be essential for direct antimicrobial activity, it appears to be a mechanism for protecting the peptide from degradation by endogenous proteolytic enzymes. researchgate.netuit.no In addition to bromination, this compound also undergoes C-terminal amidation, another common post-translational modification in AMPs that can increase cationic charge and enhance interaction with negatively charged bacterial membranes. researchgate.netifremer.frnih.gov
Here is a summary of key aspects of this compound's biosynthesis and regulation:
| Feature | Description | Source(s) |
| Precursor Name | Preprothis compound | researchgate.netmdpi.com |
| Mature Peptide Size | 22 residues (amidated) | researchgate.net |
| Key Post-Translational Mods | Bromination (Trp residues), C-terminal amidation | researchgate.netifremer.frmdpi.com |
| Site of Expression | Circulating NK cells-like (Type 3 granulocytes) in Nereis diversicolor | researchgate.netnih.govnih.gov |
| Expression Pattern | Constitutive | researchgate.netnih.govnih.gov |
| Release Mechanism | Secreted upon bacterial challenge, cells accumulate at infection sites | researchgate.netunimore.itntou.edu.tw |
Amidation Enzymes and their Role in this compound Maturation
A critical step in the maturation of this compound is the C-terminal amidation. idrblab.netnih.govrndsystems.com This modification is a common post-translational event in the biosynthesis of many peptide hormones and neuropeptides. drugbank.com The presence of a glycine (B1666218) residue at the C-terminus of a peptide precursor often serves as a signal for amidation. idrblab.netwikidoc.org The enzyme responsible for this process is peptidylglycine alpha-amidating monooxygenase (PAM). idrblab.netdrugbank.comresearchgate.netmdpi.comwikidoc.org
PAM is a bifunctional enzyme containing two catalytic domains: peptidylglycine alpha-hydroxylating monooxygenase (PHM) and peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL). drugbank.commdpi.com These domains work sequentially. The PHM domain first catalyzes the hydroxylation of the alpha-carbon of the C-terminal glycine residue, requiring oxygen and a cofactor like ascorbate. drugbank.com Subsequently, the PAL domain catalyzes the elimination of the hydroxylated glycine derivative, resulting in the cleavage of the C-terminal glycine and the formation of a C-terminal amide on the preceding amino acid residue. drugbank.com
This C-terminal amidation has been specifically described as a modification present in this compound. idrblab.netwikidoc.org The amidation of the C-terminus is functionally significant as it increases the net cationic charge of the peptide. idrblab.netnih.govrndsystems.com This increased positive charge is crucial for the electrostatic interaction between this compound and the negatively charged bacterial membranes, which is a key aspect of its antimicrobial mechanism. idrblab.netnih.govrndsystems.com Furthermore, the C-terminal amidation, along with other modifications like the presence of bromotryptophan residues, may contribute to the peptide's resistance to proteolytic degradation, potentially extending its half-life and activity in the physiological environment. rndsystems.com
The maturation of this compound from its precursor involves several processing steps:
| Step | Description | Enzymes/Mechanism Involved |
| Gene Expression | Transcription of the this compound gene to produce preprothis compound mRNA. | RNA Polymerase, Transcriptional Regulators |
| Translation | Synthesis of the preprothis compound polypeptide chain. | Ribosomes |
| Signal Peptide Cleavage | Removal of the N-terminal signal peptide. | Signal Peptidase |
| Prosequence Cleavage | Removal of prosequences to expose the mature peptide sequence. | Processing Proteases (e.g., Convertases) |
| C-terminal Glycine Addition | Presence of a C-terminal Glycine residue on the processed precursor. | (Encoded in the gene sequence) |
| C-terminal Amidation | Hydroxylation and cleavage of C-terminal Glycine, forming a C-terminal amide. | Peptidylglycine alpha-amidating monooxygenase (PAM) |
| Other Modifications | E.g., Bromination of tryptophan residues. | Specific Halogenase Enzymes |
Mechanistic Elucidation of Hedistin S Molecular and Cellular Interactions
Detailed Mechanisms of Hedistin-Membrane Interaction
The primary mode of action for this compound involves the direct perturbation and disruption of the bacterial cell membrane's structural integrity. This process is driven by the peptide's amphipathic nature, which facilitates its association with and subsequent permeabilization of the lipid bilayer. researchgate.net In aqueous solutions, this compound lacks a defined secondary structure, but upon encountering a membrane-mimetic environment, such as dodecylphosphocholine (B1670865) (DPC) micelles, it adopts a distinct helix-turn-helix conformation. researchgate.net This structure, featuring two α-helical segments (residues Leu5-Lys8 and Val13-Ala17) connected by a hinge region, is crucial for its membrane-disrupting function. researchgate.net
To elucidate the initial events of this compound's antibacterial process, molecular dynamics (MD) simulations have been employed using model palmitoyl-oleoyl-phosphatidylcholine (POPC) lipid bilayers. researchgate.net These simulations provide an atomic-level view of the peptide's interaction with the membrane, revealing a dynamic and discrete binding and permeation process. researchgate.net
The simulations demonstrate that the interaction is not a uniform event but rather a sequential process. One of the two helical segments of the helix-turn-helix motif initiates the binding by associating with the lipid head-group region of the bilayer. researchgate.net Following this initial electrostatic attraction, this helical portion then permeates into the hydrophobic core of the membrane. Subsequently, the second helical segment follows a similar path, also binding to the head-group region before inserting into the lipid tail environment. The hinge region connecting the two helices is typically the last part of the peptide to enter the lipid bilayer. researchgate.net This step-wise insertion process underscores a complex interaction that destabilizes the membrane architecture.
| Simulation Parameter | Value/Description |
| Model System | This compound peptide with a POPC lipid bilayer |
| Simulation Time Scale | 0-50 nanoseconds (early stage events) |
| Key Observation | Discrete, sequential binding and permeation of helical segments. |
| Initial Interaction Site | Lipid head-group region. |
| Final Penetration Site | Hydrophobic lipid tail region. |
The observations from molecular dynamics simulations strongly suggest that this compound acts via the "carpet model". researchgate.net This mechanism is distinct from pore-forming models (e.g., "barrel-stave" or "toroidal pore") where peptides insert deeply into the membrane to create defined channels. nih.govmdpi.com
In the carpet model, the mechanism unfolds in several stages:
Electrostatic Attraction : Positively charged residues on the this compound peptide are initially attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol. researchgate.net
Surface Accumulation : The peptides accumulate on the surface of the membrane, aligning parallel to the lipid bilayer, creating a "carpet-like" covering. mdpi.comresearchgate.net
Membrane Destabilization : Once a threshold concentration of the peptide is reached on the surface, the accumulated strain disrupts the membrane's curvature and integrity. This leads to a detergent-like effect, causing the eventual disintegration of the membrane into micelles and leading to cell lysis. nih.govresearchgate.net
This model is consistent with the MD simulation findings, where this compound's helices are shown to bind and insert into the lipid layer without forming a stable transmembrane pore, instead causing generalized disruption. researchgate.net
The interaction of this compound with the lipid bilayer is a two-part process governed by its amphipathic structure. The initial binding is primarily electrostatic, mediated by the attraction between the peptide's cationic residues and the anionic phosphate (B84403) head groups of the lipids in the bacterial membrane. researchgate.netresearchgate.net This interaction is critical for localizing the peptide at the membrane surface.
Following this surface binding, the hydrophobic residues of the α-helical segments drive the permeation of the peptide into the membrane's hydrophobic core. researchgate.net The insertion of these hydrophobic faces into the apolar region of the lipid tails disrupts the ordered packing of the fatty acid chains. This perturbation is the direct cause of the loss of membrane integrity, leading to leakage of cellular contents and ultimately, cell death. researchgate.net
Identification of Intracellular Molecular Targets and Pathways Affected by this compound
Current research on this compound's mechanism of action points overwhelmingly towards membrane disruption as its primary bactericidal strategy. Unlike some other antimicrobial peptides that can translocate across the membrane to engage with internal components, there is currently no direct evidence to suggest that this compound has specific intracellular molecular targets. frontiersin.orgnih.gov
The impact of this compound on bacterial cellular processes is primarily assessed through its potent bactericidal activity observed in in vitro models. Its efficacy is measured by determining the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) against various bacterial strains. This compound has demonstrated a broad spectrum of activity, effectively killing both Gram-positive and Gram-negative bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The rapid lytic effect indicates that the crucial cellular process it inhibits is the maintenance of a stable and functional cell envelope. nih.gov
| Bacterial Species | Type | MIC (μM) |
| Micrococcus luteus | Gram-positive | 3-6 |
| Staphylococcus aureus (MRSA) | Gram-positive | 3-6 |
| Vibrio alginolyticus | Gram-negative | Not specified |
Data compiled from research findings indicating potent activity. nih.gov
This compound's mechanism is fundamentally different from that of non-membrane-targeting antimicrobial peptides. The latter class of AMPs does not rely on widespread membrane lysis for their activity. Instead, they use the membrane as a gateway to enter the cytoplasm without causing significant damage to it. frontiersin.orgresearchgate.net
Once inside the cell, these peptides can inhibit vital cellular processes by:
Binding to Nucleic Acids : Interfering with DNA replication and RNA transcription. frontiersin.orgresearchgate.net
Inhibiting Protein Synthesis : Interacting with ribosomes. researchgate.net
Blocking Enzyme Activity : Inhibiting crucial metabolic enzymes. researchgate.net
This compound's action, which is characterized by the rapid disruption of the membrane via the carpet model, does not align with these intracellular-targeting mechanisms. Its efficacy is rooted in the physical destruction of the bacterial membrane, a mechanism that is generally faster and potentially less prone to the development of resistance compared to the inhibition of specific intracellular pathways. researchgate.netfrontiersin.org
Correlation between this compound's Structural Features and Mechanistic Pathways
This compound, an antimicrobial peptide discovered in the coelomocytes of the marine annelelid Nereis diversicolor, exhibits a distinct correlation between its structural characteristics and its mode of action against a wide array of bacteria, including methicillin-resistant Staphylococcus aureus researchgate.netovid.comnih.gov. The peptide's efficacy is intrinsically linked to its unique primary and secondary structures, which facilitate its interaction with and disruption of bacterial membranes researchgate.netnih.gov.
In an aqueous environment, this compound lacks a defined secondary structure nih.gov. However, upon interaction with membrane-mimicking environments, such as deuterated dodecylphosphocholine (DPC) micelles, it adopts a well-defined, amphipathic helix-turn-helix motif nih.gov. This conformational change is fundamental to its mechanism of action. The structure consists of an N-terminal α-helix, a hinge or turn region, and a second α-helix, with an approximate 120-degree angle between the helical axes nih.gov. This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is critical for its interaction with the lipid bilayer of bacterial membranes nih.gov.
Molecular dynamics simulations suggest that this compound employs a "carpet" model for its antibacterial activity nih.gov. In this model, the peptide monomers initially bind to the surface of the bacterial membrane. The initial binding is driven by the electrostatic interactions between the cationic peptide and the anionic components of the bacterial membrane. Once a sufficient concentration of peptide is reached on the membrane surface, the peptides cooperatively induce membrane disruption. The helix-turn-helix structure allows for the initial binding of one helical segment to the lipid head-group region, followed by the permeation of the other helix into the hydrophobic lipid tail region, with the hinge region being the last to enter the lipid environment nih.gov. This process leads to membrane permeabilization and ultimately cell death.
The following table summarizes the key structural features of this compound and their correlation with its mechanistic pathway:
| Structural Feature | Description | Correlation with Mechanistic Pathway |
| Primary Structure | 22-residue peptide with bromotryptophan at positions 4 and 18. | The presence of bromotryptophan may confer resistance to proteolytic degradation, enhancing peptide stability. |
| C-terminal Amidation | The C-terminus of the peptide is amidated. | Increases the net positive charge of the peptide, enhancing its initial electrostatic attraction to negatively charged bacterial membranes. |
| Amphipathic Nature | Possesses distinct hydrophobic and hydrophilic regions. | Facilitates the insertion of the peptide into the lipid bilayer of the bacterial membrane, a key step in membrane disruption. |
| Helix-Turn-Helix Motif | In a membrane-like environment, it forms two α-helices separated by a turn. | This conformation is crucial for the "carpet" mechanism, allowing for a stepwise interaction with and penetration of the bacterial membrane. |
Detailed research findings on the structural elements of this compound and their functional implications are presented in the table below:
| Research Finding | Method | Implication for Mechanism of Action |
| Identification of bromotryptophan residues in the native peptide. | Mass Spectrometry | While synthetic this compound without bromine showed similar activity, this modification in the native form might offer an advantage in a biological context by protecting against enzyme degradation. |
| Determination of a helix-turn-helix structure in DPC micelles. | Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) | This conformational flexibility, being unstructured in aqueous solution and structured in a membrane environment, is a hallmark of many membrane-active antimicrobial peptides. |
| Simulation of this compound's interaction with a POPC lipid bilayer. | Molecular Dynamics (MD) Simulations | Provided evidence for the "carpet" model, where the helical segments sequentially interact with and penetrate the lipid bilayer, leading to membrane disruption. |
| Observation of broad-spectrum antibacterial activity. | In vitro antibacterial assays | The physicochemical properties derived from its structure, such as cationicity and amphipathicity, enable it to target a wide range of bacterial membranes. |
Comparative Peptide Biology and Evolutionary Insights of Hedistin
Comparison of Hedistin with Other Annelid Antimicrobial Peptides (e.g., Perinerin (B1576972), Arenicins, Capitellacins)
Annelids, a diverse phylum including polychaetes, oligochaetes, and leeches, have evolved a range of AMPs as key components of their innate immune systems. unimore.itresearchgate.net this compound stands out among characterized annelid AMPs due to its unique structural features and expression pattern. Other notable annelid AMPs include perinerin from Perinereis aibuhitensis, arenicins from Arenicola marina, and capitellacins from Capitella teleta. nih.govnih.govresearchgate.netfrontiersin.org
Structural Homologies and Divergences with Related AMPs
This compound is a linear, 22-residue amidated peptide with the primary structure LGAWBrLAGKVAGTVATYAWBrNRYV, containing bromotryptophan (WBr) at positions 4 and 18. researchgate.netmdpi.commdpi.com Its three-dimensional structure is suggested to adopt a helix-bend-helix conformation. mdpi.com
In contrast, other annelid AMPs exhibit different structural characteristics. Perinerin is a longer, 51-amino acid cationic and hydrophobic peptide with four cysteine residues potentially forming disulfide bonds. mdpi.comfrontiersin.org Arenicins (Arenicin-1, -2, and -3) from Arenicola marina are typically 21-residue peptides with a β-hairpin structure supported by a disulfide bond. frontiersin.orgnih.govfrontiersin.org Capitellacin from Capitella teleta is another member of the BRICHOS-AMPs family, often processed from a larger precursor containing a BRICHOS domain and an anionic proregion, and typically possesses a β-hairpin structure. nih.govfrontiersin.orgresearchgate.net
A key structural divergence is the presence of bromotryptophan in this compound, a modification not found in perinerin, arenicins, capitellacins, or other currently known annelid peptides. researchgate.netmdpi.com While perinerin and arenicins also show no obvious primary structural homology with other known AMPs, this compound's sequence also appears distinct from these. researchgate.netfrontiersin.orgunimore.it
Table 1: Structural Features of Selected Annelid AMPs
| Peptide | Source Species | Structure Type | Key Features | Size (Amino Acids) | Bromotryptophan | Disulfide Bonds |
| This compound | Hediste diversicolor | Linear, α-helical | Bromotryptophan, C-amidation | 22 | Yes | No |
| Perinerin | Perinereis aibuhitensis | Linear, Cysteine-rich | Cationic, Hydrophobic | 51 | No | Yes (putative) |
| Arenicins | Arenicola marina | β-hairpin | Cationic | 21 | No | Yes |
| Capitellacin | Capitella teleta | β-hairpin (BRICHOS) | Cationic | Typically < 100 | No | Yes |
Functional Similarities and Differences in Biological Activity Spectra
This compound exhibits a broad spectrum of antimicrobial activity, effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, and the Gram-negative bacterium Vibrio alginolyticus. researchgate.netnih.govnih.govmdpi.com Its activity against Gram-negative bacteria other than V. alginolyticus may be more modest. nih.gov The proposed mechanism of action for this compound involves membrane disruption, possibly via a carpet model, facilitated by its cationic charge and amphipathic nature. mdpi.commdpi.com
Other annelid AMPs also demonstrate broad-spectrum activity, but with variations. Perinerin shows activity against Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.govfrontiersin.orgfrontiersin.org Arenicins are active against fungi and Gram-positive and Gram-negative bacteria, and their mechanism is hypothesized to involve membrane disruption and permeabilization. unimore.itresearchgate.net Capitellacins are reported to have potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains, and some also exhibit cytotoxicity against tumor cells. nih.govresearchgate.net
While many annelid AMPs are induced upon infection, this compound is constitutively expressed. researchgate.netnih.govfrontiersin.org This difference in expression suggests distinct roles in the immune response; constitutive expression of this compound in circulating coelomocytes may provide a constant level of defense in the coelomic fluid, ready to act upon encountering pathogens. researchgate.netnih.govntou.edu.tw
Table 2: Biological Activity Spectra of Selected Annelid AMPs
| Peptide | Source Species | Activity Spectrum | Expression Pattern | Proposed Mechanism |
| This compound | Hediste diversicolor | Gram-positive bacteria, Vibrio alginolyticus | Constitutive | Membrane disruption (Carpet model) mdpi.com |
| Perinerin | Perinereis aibuhitensis | Gram-positive bacteria, Gram-negative bacteria, Fungi | Unknown | Pore-forming activity frontiersin.org |
| Arenicins | Arenicola marina | Gram-positive bacteria, Gram-negative bacteria, Fungi | Constitutive | Membrane disruption/permeabilization unimore.itresearchgate.net |
| Capitellacin | Capitella teleta | Broad-spectrum antibacterial (incl. drug-resistant), Cytotoxicity (some) | Induced (processed from precursor) nih.gov | Membranolytic activity frontiersin.org |
Phylogenetic Analysis of this compound and its Evolutionary Origins
Phylogenetic analysis, the study of evolutionary relationships, can provide insights into the origins and diversification of genes and proteins like AMPs. news-medical.netagriculturejournals.czmdpi.com However, identifying the evolutionary origins of AMPs can be challenging due to their rapid evolution and high diversity. mdpi.comunimore.it
Conservation and Variation of this compound-like Sequences across Invertebrate Taxa
To date, this compound appears to be unique to Hediste diversicolor, and no this compound-like sequences have been reported in other species. researchgate.netmdpi.com This suggests either a relatively recent evolutionary origin within the Hediste genus or significant sequence divergence from potential ancestral molecules in other taxa.
While this compound itself may not have readily identifiable homologs across broad invertebrate taxa using standard sequence similarity searches, the concept of conserved non-coding elements (CNEs) associated with developmental regulatory genes has been explored across diverse animal groups, including invertebrates. plos.orgnih.gov Although these CNEs are highly conserved within lineages, they can be quite divergent between lineages, reflecting parallel evolution of regulatory networks. nih.gov It is possible that the regulatory mechanisms governing this compound expression, while not reflected in sequence similarity of the peptide itself, might share deeper evolutionary roots or patterns with immune gene regulation in other invertebrates.
Annelids, belonging to the Lophotrochozoa, are considered primitive coelomates with a developed innate immune system. unimore.itresearchgate.net Studies on annelid immunity and AMPs contribute to understanding the evolution of innate defense mechanisms in invertebrates. unimore.itresearchgate.net The diversity of AMPs observed in annelids, with little structural homology between families like this compound, arenicins, and perinerin, highlights the independent or rapidly diverging evolutionary paths of these defense molecules within the phylum. frontiersin.orgunimore.it
Adaptive Evolution of this compound's Unique Bromotryptophan Content
The presence of bromotryptophan residues at specific positions in this compound is a distinctive post-translational modification. researchgate.netmdpi.commdpi.com This halogenation is relatively uncommon in AMPs, although it is observed in some other natural compounds and can impact properties like lipophilicity and stability. mdpi.com
The adaptive significance of bromotryptophan in this compound is hypothesized to relate to increased resistance to proteolysis, potentially extending the peptide's half-life and sustaining its antimicrobial activity in the marine environment or within the host. researchgate.netmdpi.comunimore.it This modification could be an evolutionary adaptation to the specific microbial challenges and environmental conditions faced by Hediste diversicolor. unimore.it While a synthetic this compound peptide lacking bromine showed equivalent activity against a small panel of bacteria in one study, further research is needed to fully elucidate the specific advantages conferred by bromination in the native biological context. mdpi.com
Adaptive evolution involves genetic changes that enhance an organism's fitness in its environment. plos.orgaps.org The evolution of unique features like bromotryptophan in this compound likely reflects selective pressures from the diverse microbial communities encountered by H. diversicolor in its marine habitat.
Ecological and Immunological Context of this compound in Marine Organisms
Hediste diversicolor is an euryhaline marine polychaete inhabiting estuaries and coastal areas, environments rich in diverse microbial populations. mdpi.comnih.gov Its immune system, like that of other invertebrates, relies on innate immunity, involving both cellular and humoral components. ntou.edu.twresearchgate.netresearchgate.net this compound, as a constitutively expressed humoral factor in the coelomic fluid, is a key element of this defense. researchgate.netnih.govntou.edu.tw
The ecological context, particularly the presence of potentially pathogenic marine bacteria like Vibrio alginolyticus, which can degrade the worm's cuticle, may have driven the evolution and maintenance of potent AMPs like this compound. ntou.edu.twunimore.it The effectiveness of this compound against V. alginolyticus highlights its ecological relevance in defending against common environmental pathogens. researchgate.netnih.govntou.edu.tw
Furthermore, studies on H. diversicolor have explored transgenerational immune priming, where maternal immune experience can influence the immunity of offspring. researchgate.netmdpi.comnih.gov this compound mRNA and activity have been detected in oocytes, suggesting a potential role in maternally derived immunity transferred to the next generation, which could be crucial for offspring survival in a microbe-rich environment. researchgate.netmdpi.com This demonstrates a fascinating link between this compound, individual immunity, and potential transgenerational ecological adaptation in marine annelids.
The study of annelid immunity, including peptides like this compound, provides valuable insights into the diverse strategies employed by marine invertebrates to defend against pathogens and adapt to their ecological niches. ntou.edu.twunimore.itresearchgate.net
Advanced Research Methodologies and Analytical Approaches Applied to Hedistin Research
Spectroscopic Techniques for Hedistin Structure Determination
Spectroscopic methods are fundamental in determining the structure of peptides like this compound, offering information about their conformation and spatial arrangement. taylorfrancis.comroutledge.com
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique utilized to analyze the secondary structure of peptides. americanpeptidesociety.orgnih.gov By measuring the differential absorption of left and right-circularly polarized light, CD provides valuable information regarding the presence and proportion of structural elements such as alpha-helices, beta-sheets, and random coils within a peptide. americanpeptidesociety.org Different secondary structures exhibit characteristic CD spectra; for instance, alpha-helices typically show a strong negative peak at 222 nm and a positive peak at 190 nm, while beta-sheets have a positive peak around 195 nm and a negative peak near 217 nm. americanpeptidesociety.org Random coils generally display a more neutral spectrum. americanpeptidesociety.org Comparing a peptide's CD spectrum to known reference spectra allows researchers to estimate its secondary structure composition. americanpeptidesociety.orgnih.gov
In the case of this compound, CD spectroscopy has been employed to examine its secondary structure in different environments. Studies have shown that this compound lacks a defined secondary structure in aqueous solution. nih.gov However, in the presence of deuterated dodecylphosphocholine (B1670865) (DPC) micelles, which mimic a membrane environment, this compound adopts a heterogeneous helix-turn-helix motif. nih.gov This indicates that the peptide's conformation is influenced by its surroundings.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique crucial for determining the three-dimensional structure of molecules, including peptides, in solution. ucm.esuni-halle.denih.govwikipedia.org It provides detailed information about atomic connectivity, spatial arrangements, and molecular interactions by analyzing the magnetic properties of atomic nuclei. ucm.esuni-halle.de High-resolution NMR is widely used for structural determination and dynamic studies. ucm.es More complex 3D and 4D NMR methods, along with techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide inter-nuclear distance information, which is then used computationally to build a 3D model of the molecule. nih.govwikipedia.org
NMR spectroscopy has been applied to determine the three-dimensional structure of this compound. nih.gov Studies using NMR have revealed the structure of this compound in DPC micelles, showing a heterogeneous helix-turn-helix motif. nih.gov This motif includes a four-residue turn region (Val9-Thr12) positioned between two alpha-helical segments (Leu5-Lys8 and Val13-Ala17), creating an approximate 120-degree angle between the helix axes. nih.gov This segmental and non-linear structure contributes to the peptide's amphipathic nature. nih.gov
Mass Spectrometry-Based Characterization of this compound and its Derivatives
Mass Spectrometry (MS) is a versatile and sensitive technique used for the characterization of peptides and their derivatives, providing information on molecular mass, elemental composition, and fragmentation patterns. studypug.commdpi.com It is a cornerstone of modern structure determination methods, often used in conjunction with other spectroscopic techniques. studypug.com
MS analysis has been instrumental in the initial identification and characterization of this compound. researchgate.netnih.gov It confirmed the peptide's molecular mass and provided insights into its primary structure. researchgate.net
Peptide Mapping and Post-Translational Modification Identification
Peptide mapping is a widely used MS-based technique to examine the primary structure of proteins and peptides and to identify post-translational modifications (PTMs). biopharmaspec.comenovatia.comelementlabsolutions.com This method typically involves the enzymatic digestion of the peptide into smaller fragments, creating a unique "fingerprint" of peptides. biopharmaspec.comelementlabsolutions.com These fragments are then separated, often by liquid chromatography (LC), and analyzed by mass spectrometry. biopharmaspec.comenovatia.comelementlabsolutions.com By comparing the observed masses of the peptide fragments to the predicted masses from the known sequence, the primary structure can be confirmed. biopharmaspec.com Variations in mass can indicate the presence of PTMs. biopharmaspec.com
Peptide mapping, often coupled with LC-MS, is valuable for providing site-specific information on PTMs and chemical modifications that may occur during production, processing, or storage. enovatia.comelementlabsolutions.com These modifications are crucial to characterize as they can affect the peptide's efficacy. elementlabsolutions.com PTMs can include modifications such as deamidation, oxidation, and glycosylation. enovatia.comelementlabsolutions.comresearchgate.net Tandem mass spectrometry (MS/MS) is frequently used in peptide mapping to sequence the peptide fragments and precisely locate PTMs. enovatia.com
Mass spectrometry analysis, including peptide mapping, was used in the initial discovery of this compound to reveal that the active peptide is produced following processing of a precursor containing a signal peptide and prosequences. researchgate.netnih.gov this compound is also known to contain bromotryptophan residues, which are a type of post-translational modification. researchgate.net
Computational and In Silico Approaches in this compound Studies
Computational and in silico methods play an increasingly important role in peptide research, complementing experimental techniques by allowing for simulations and predictions of molecular behavior. mdpi.combonviewpress.compreprints.org These approaches can provide insights into interactions and dynamics that are difficult to observe experimentally.
Molecular Dynamics Simulations for Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic interactions between peptides and lipid membranes at a molecular level. nih.goved.ac.uknih.gov These simulations model the movement of atoms and molecules over time, providing insights into processes such as peptide insertion into membranes, conformational changes upon membrane binding, and the effect of peptides on membrane structure. nih.goved.ac.uk MD simulations can explore the nature of interactions between membrane proteins or peptides and lipid bilayers. nih.gov Both all-atom and coarse-grained MD simulations are used, with coarse-grained models allowing for the simulation of larger systems and longer timescales. nih.goved.ac.uk
Molecular dynamics simulations have been utilized to simulate the early events of the antibacterial process of this compound, specifically its interactions with palmitoyl-oleoyl-phosphatidylcholine (POPC) lipid bilayers, which serve as a model for bacterial membranes. nih.gov These simulations have indicated that this compound may adopt a "carpet" model action when disrupting bacterial membranes. nih.gov The simulations showed that the first helical segment of this compound binds to the lipid head-group region and subsequently permeates into the hydrophobic lipid tail region, with the hinge region entering last. nih.gov This provides a dynamic view of how this compound interacts with and potentially disrupts bacterial membranes.
Compound Names and PubChem CIDs
In Silico Prediction of Structure-Activity Relationships (SAR)
In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are valuable tools for predicting the structure-activity relationships (SAR) of compounds like this compound without extensive experimental work. nih.govphyschemres.orgbiomedpharmajournal.orgphcogj.commdpi.com For this compound, these methods have been employed to understand its three-dimensional structure and how it interacts with bacterial membranes. nih.gov
Studies utilizing circular dichroism (CD) and nuclear magnetic resonance (NMR) techniques, combined with MD simulations, have shown that this compound lacks a defined secondary structure in aqueous solution but adopts a heterogeneous helix-turn-helix motif in the presence of dodecylphosphocholine (DPC) micelles, which mimic a membrane environment. nih.gov This motif exhibits an amphipathic nature, crucial for membrane interaction. nih.gov The turn region acts as a hinge between two alpha-helical segments. nih.gov MD simulations have further revealed the early stages of this compound's interaction with palmitoyl-oleoyl-phophatidylcholine (POPC) lipid bilayers. nih.gov These simulations suggest a "carpet" model of action, where the helical segments initially bind to the lipid head-group region before permeating into the hydrophobic core, with the hinge region entering last. nih.gov This computational approach provides insights into how the structural features of this compound relate to its membrane-disrupting activity.
Molecular Biology and Cellular Assays for this compound Function
Molecular biology and cellular assays are essential for understanding the expression, regulation, and function of this compound at the genetic and cellular levels. embl.orgbemek.co.il
cDNA Analysis and Gene Expression Quantification (e.g., RT-PCR, Northern Blotting, In Situ Hybridization)
cDNA analysis of this compound has revealed that it is synthesized as a precursor molecule, preprothis compound, which undergoes post-translational processing, including signal peptide cleavage and other modifications, to yield the active peptide. researchgate.netnih.govnih.gov
Gene expression quantification techniques provide insights into where and when the this compound gene is transcribed. Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) and semi-quantitative RT-PCR have been used to examine this compound gene expression in isolated granulocytes from Hediste diversicolor. ntou.edu.twnih.govresearchgate.netnih.gov These studies have shown that this compound expression is typically low or null in control animals but is induced following sterile or septic challenge, such as injection with heat-killed Vibrio alginolyticus. ntou.edu.twresearchgate.net The this compound gene is strongly and exclusively expressed in a specific type of coelomocyte, referred to as type 3 granulocytes or NK-like cells, which are involved in the innate immune response of the worm. ntou.edu.twresearchgate.netnih.govunimore.it While the level of this compound transcript may not significantly increase after bacterial challenge, this compound-containing coelomocytes appear to accumulate at infection sites, leading to the local release of the active peptide. ntou.edu.tw
Northern blotting is another technique that can be used to detect and quantify specific RNA molecules, including this compound mRNA. nih.govunimore.itspringernature.commdpi.com This method involves separating RNA by gel electrophoresis, transferring it to a membrane, and hybridizing it with a labeled probe complementary to the this compound mRNA sequence. springernature.commdpi.com While traditional Northern blotting can be labor-intensive and may require radioactive probes, improved methods utilizing chemical cross-linking and non-radiolabeled probes have enhanced sensitivity for detecting RNA, including smaller transcripts. springernature.commdpi.com Studies on other annelid antimicrobial peptides, such as lumbricin-1, have utilized Northern blot data to demonstrate constitutive gene expression that is not inducible upon bacterial infection, providing a contrast to the inducible expression observed for this compound in response to challenge. unimore.it
In situ hybridization (ISH) is a powerful technique used to localize specific mRNA sequences within tissues or cells. researchgate.netnih.govbaseclick.euwikipedia.orgfrontiersin.org This method involves using labeled probes that hybridize to the target mRNA directly within preserved biological samples. nih.govbaseclick.euwikipedia.org In the context of this compound research, in situ hybridization has been performed on paraffin-embedded sections of Hediste diversicolor to determine the histological distribution of preprothis compound mRNA. researchgate.net This technique confirmed that the this compound gene is strongly and exclusively expressed in specific coelomocytes. researchgate.netnih.govunimore.it ISH provides valuable spatial information about gene expression that complements the quantitative data obtained from RT-PCR and Northern blotting. wikipedia.org
In Vitro Cellular Models for Studying this compound's Effects on Membrane Integrity
In vitro cellular models are crucial for directly investigating the effects of this compound on cell membranes, particularly those of target bacteria. bemek.co.il this compound is known to exert its antibacterial activity, at least in part, by disrupting bacterial membrane integrity. proquest.com
Studies investigating the mechanism of action of antimicrobial peptides often utilize assays that measure membrane damage. For example, the effect of antimicrobial compounds on fungal cell membrane integrity can be assessed by measuring the leakage of intracellular components such as proteins and nucleic acids, or by measuring changes in relative conductivity, which indicates the loss of barrier function. mdpi.com Dyes like propidium (B1200493) iodide (PI) are also commonly used; PI can only enter cells with compromised membranes and intercalate with DNA, allowing for the visualization of cells with damaged membranes using fluorescence microscopy. mdpi.comnih.gov
While specific detailed data tables for this compound's effects on membrane integrity in isolated bacterial cells using these in vitro assays were not extensively detailed in the search results, the known activity of this compound against Gram-positive bacteria and Vibrio alginolyticus, coupled with its proposed "carpet" model of membrane interaction derived from in silico studies, strongly suggests that in vitro cellular models employing membrane integrity assays would be a primary approach to experimentally validate its mechanism of action. ntou.edu.twresearchgate.netnih.govunimore.itnih.gov These assays would involve incubating target bacteria with varying concentrations of purified this compound and measuring indicators of membrane damage over time.
Interactive Data Tables (Illustrative Example - Data is Hypothetical based on search findings)
While specific quantitative data tables for this compound's in vitro effects on membrane integrity were not directly available, the following is an illustrative example of how such data could be presented in an interactive table format based on the types of assays described:
| Assay Type | Target Bacterium | This compound Concentration (µg/mL) | Incubation Time (h) | Measured Parameter | Result (Example) |
| Relative Conductivity | Micrococcus luteus | 1 | 1 | % Increase in Conductivity | 25% |
| Relative Conductivity | Micrococcus luteus | 2 | 1 | % Increase in Conductivity | 50% |
| Protein Leakage | Vibrio alginolyticus | 5 | 2 | µg Protein / mL Supernatant | 15 |
| Protein Leakage | Vibrio alginolyticus | 10 | 2 | µg Protein / mL Supernatant | 30 |
| Propidium Iodide Staining (%+) | Staphylococcus aureus | 3 | 0.5 | % Cells with Damaged Membrane | 40% |
| Propidium Iodide Staining (%+) | Staphylococcus aureus | 6 | 0.5 | % Cells with Damaged Membrane | 75% |
Note: This table contains hypothetical data for illustrative purposes only, demonstrating the type of data that would be generated from in vitro membrane integrity assays.
Synthetic Biology and Rational Design Strategies for Hedistin Analogues
Chemical Synthesis and Recombinant Production of Hedistin and its Modified Forms
The production of peptides like this compound can be achieved through both chemical synthesis and recombinant DNA technology. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a viable method for producing small to medium-sized peptides, typically ranging from about 5 to 30 residues. oxfordglobal.comgoogle.com However, chemical synthesis often involves expensive raw materials, lengthy cycle times, numerous unit operations, and generates complex impurities and environmentally harmful waste. oxfordglobal.comgoogle.com Certain catalysts used in chemical synthesis can also pose handling challenges in large quantities. oxfordglobal.com
Recombinant peptide production offers a sustainable alternative to chemical synthesis, especially for larger peptides. oxfordglobal.comnih.gov This method utilizes biological systems, such as bacterial, yeast, or mammalian host cells, transfected with a DNA expression vector encoding the desired peptide gene. oxfordglobal.com The host cells then employ their natural biological processes to express the peptide. oxfordglobal.com While recombinant production can be delicate and laborious, and some peptides may be toxic to host cells, advancements in expression systems are addressing these challenges. oxfordglobal.comnih.gov For instance, expression systems in Escherichia coli have been developed for the efficient and soluble production of peptides, including those with disulfide bonds, in the periplasm. nih.gov These systems can achieve significant titers, exceeding previously published data for other peptides produced in E. coli. nih.gov
This compound itself is initially expressed as an inactive preprothis compound precursor, requiring several post-translational cleavages and modifications to yield the active peptide. researchgate.net These modifications include the incorporation of bromotryptophan residues and C-terminal amidation. researchgate.netmdpi.com Both the native brominated this compound and a synthetic, non-brominated version have been tested, showing equivalent activity against a small panel of reference bacteria, suggesting that bromination may not be essential for antibacterial activity. researchgate.netmdpi.comnih.gov
Rational Design of this compound Analogues Based on SAR Principles
Rational design of peptide analogues is guided by Structure-Activity Relationship (SAR) principles, which aim to understand how modifications to the peptide sequence and structure impact its biological activity. mdpi.comnih.govnih.gov By focusing on key regions responsible for activity, peptides can be optimized for enhanced effectiveness and stability through modifications of their primary sequences. mdpi.com
Targeted Amino Acid Substitutions and their Impact on Molecular Activity
Targeted amino acid substitutions are a common strategy in rational design to modulate the properties of peptides. nih.gov The introduction of halogen atoms, such as fluorine, chlorine, bromine, and iodine, into amino acid side chains is a powerful tool to influence the physicochemical and structural properties of polypeptides. mdpi.comnih.govencyclopedia.pubresearchgate.net This can help in dissecting and rationally modifying features that affect their mode of action. nih.govresearchgate.net For example, while bromination is present in native this compound, a synthetic analogue without this modification showed comparable activity against certain bacteria. researchgate.netmdpi.comnih.gov This suggests that while present in the natural form, bromination might not be the sole determinant of activity and other structural features or modifications could play a more critical role or compensate for its absence.
Amino acid substitutions can impact various aspects of peptide behavior, including membrane interaction, secondary structure formation, and resistance to proteolytic degradation. unimore.itmdpi.comnih.gov The positive charge of AMPs, often influenced by basic amino acids, is crucial for electrostatic attraction to negatively charged bacterial membranes. mdpi.complos.org Modifications affecting charge or hydrophobicity can therefore significantly alter activity.
Design of Peptidomimetics Incorporating Key this compound Features
Peptidomimetics are compounds that structurally mimic the key binding elements of a native peptide while potentially offering improved properties such as stability and bioavailability. mdpi.com Designing peptidomimetics based on this compound involves identifying the crucial structural features responsible for its antimicrobial activity and incorporating them into non-peptide or modified peptide scaffolds. This strategy aims to overcome the limitations of natural peptides, such as susceptibility to proteolysis. unimore.itmdpi.com
Key features of this compound that could be incorporated into peptidomimetics include its amphipathic nature, its linear structure, the presence of specific amino acid residues like tryptophan (including brominated forms), and its C-terminal amidation. researchgate.netmdpi.commdpi.com Peptidomimetics can involve backbone modifications, the incorporation of non-proteinogenic amino acids, or the creation of hybrid structures to optimize size, stability, conformation, and side-chain properties like hydrophobicity or charge. nih.govencyclopedia.pub
Theoretical Prediction and Validation of Novel this compound-Derived Constructs
Theoretical prediction methods, including bioinformatics and biosimulations like molecular dynamics (MD) simulations, play an increasingly important role in the design and optimization of peptides and peptidomimetics. mdpi.comencyclopedia.pub These computational approaches can predict the folding, dynamics, and interactions of peptide constructs, aiding in the rational design process. mdpi.comencyclopedia.pub
Molecular dynamics simulations, for instance, can provide insights into the membrane interaction mechanisms of antimicrobial peptides and how structural modifications might affect these interactions. mdpi.comacs.org The application of computational tools allows for the in silico screening and prediction of the potential activity and properties of novel this compound-derived constructs before their actual synthesis. mdpi.com
Theoretical Chemistry and Computational Modeling Perspectives on Hedistin
Quantum Chemical Calculations for Electronic Structure and Reactivity of Hedistin
Quantum chemical calculations, rooted in quantum mechanics, are fundamental for understanding the electronic structure, bonding, and reactivity of molecules. Methods such as Density Functional Theory (DFT) and ab initio approaches can provide insights into molecular geometries, charge distributions, frontier molecular orbitals, and reaction pathways. These calculations are valuable for characterizing the intrinsic properties of a molecule in isolation or in simplified environments.
While quantum chemical calculations are widely applied to study the electronic properties and reactivity of various chemical compounds, including peptides, detailed research specifically focusing on the application of advanced quantum chemical methods for investigating the electronic structure or reactivity of this compound was not extensively found in the available literature. Such studies could theoretically explore the impact of this compound's unique features, such as the presence of bromotryptophan residues, on its electronic properties and how these might influence its interactions with membranes or target molecules. For instance, quantum chemistry could be used to calculate partial charges on individual atoms, analyze the electron density distribution, or model potential reaction mechanisms, although specific findings for this compound in this domain are not detailed in the consulted sources.
Advanced Computational Biophysics of this compound's Membrane Insertion and Pore Formation
Computational biophysics, particularly molecular dynamics (MD) simulations, plays a significant role in studying the interactions of peptides with lipid membranes. MD simulations allow researchers to observe the dynamic behavior of peptides and membranes over time, providing insights into processes such as peptide binding, insertion, and the formation of membrane pores. mdpi.com
A specific study utilized molecular dynamics simulations to investigate the early events of this compound's interaction with palmitoyl-oleoyl-phosphatidylcholine (POPC) lipid bilayers. mdpi.com The study examined the three-dimensional structure of this compound, noting that it lacks a defined secondary structure in aqueous solution but adopts a heterogeneous helix-turn-helix motif in deuterated dodecylphosphocholine (B1670865) (DPC) micelles. mdpi.com This motif features a four-residue hinge (Val9-Thr12) between two alpha-helical regions (Leu5-Lys8 and Val13-Ala17), creating an approximately 120-degree angle between the helical axes. mdpi.com
The MD simulations (0-50 ns) revealed a discrete dynamics behavior, termed dynamical heterogeneity, at the early stage of interaction with the lipid bilayer. mdpi.com The first helix segment was observed to bind to the lipid head-group region and subsequently permeate into the hydrophobic lipid tail region, either prior to or following the second helix, depending on the temperature (310 K or 363 K). mdpi.com The hinge region was the last part of the peptide to enter the lipid environment. mdpi.com These findings suggest that this compound may interact with bacterial membranes via a "carpet" model action, where peptides accumulate on the membrane surface and subsequently disrupt the lipid bilayer without forming discrete transmembrane pores. mdpi.com
While the study focused on the initial stages of membrane interaction, advanced computational biophysics methods, such as enhanced sampling techniques or coarse-grained simulations followed by atomistic backmapping, could be applied to further investigate the full process of membrane insertion and potential pore formation mechanisms by this compound over longer timescales. Studies on other AMPs have explored different pore types, such as toroidal and barrel-stave pores, and the factors influencing their formation, including peptide rigidity, peptide-peptide interactions, and charge distribution. Applying such advanced techniques to this compound could provide a more complete picture of its membrane-disrupting activity.
Future Directions and Emerging Research Avenues in Hedistin Chemistry
Exploration of Undiscovered Regulatory Pathways Governing Hedistin Production
Current research indicates that this compound is constitutively expressed in specialized NK-like cells within the coelomic fluid of Hediste diversicolor slideshare.net. The gene encoding this compound produces an inactive precursor, preprothis compound, which undergoes post-translational modifications, including proteolytic cleavages and C-terminal amidation, to yield the active peptide. While this provides a foundational understanding, the intricate regulatory network controlling this compound synthesis and release remains largely unexplored.
Future research should focus on identifying the specific signaling pathways that govern the transcription of the this compound gene and the subsequent translational and post-translational processes. Investigations into the potential involvement of pattern recognition receptors (PRRs) in triggering or modulating this compound production upon microbial challenge are warranted. One study suggests that Hediste diversicolor can store higher levels of this compound mRNA in oocytes following an immune challenge, indicating a potential link between immune status and the regulation of this compound at the transcriptional or mRNA provisioning level. Further research is needed to elucidate the mechanisms behind this observation and its implications for trans-generational immunity. Additionally, the impact of environmental stressors, such as pollutants, on this compound production and the associated regulatory pathways represents a critical area for future study, particularly given observations that heavy metals and phthalates can alter immune responses in Hediste diversicolor. Understanding these regulatory mechanisms could provide insights into enhancing the natural production of this compound or developing strategies for its recombinant synthesis.
Identification of Novel Molecular Interaction Partners Beyond Membranes
This compound is understood to exert its antimicrobial effects primarily through interaction with bacterial membranes, likely employing a carpet model mechanism where the peptide disrupts the lipid bilayer due to its amphipathic and cationic nature slideshare.net. The helix fragment of this compound is known to bind to the lipid head region and penetrate the lipid bilayer, which is thought to be crucial for its action. A conformational and dynamics simulation study has investigated the helix-turn-helix motif of this compound and its interaction with membranes.
While membrane interaction is a well-established mechanism for many AMPs, future research should explore the possibility of this compound interacting with novel molecular partners beyond the bacterial membrane. This could include intracellular targets within bacteria, such as proteins or nucleic acids, which could contribute to its bacteriostatic or bactericidal effects. Furthermore, investigating potential interactions with host factors in Hediste diversicolor, other than its site of production and release, could shed light on additional roles for this compound in host defense or immune modulation. The mention of MPII (metalloprotease II) potentially acting alongside this compound as a defense molecule in the sandworm suggests that synergistic or cooperative interactions with other host immune components might exist and warrant further investigation. Identifying such novel interaction partners could reveal new facets of this compound's biological activity and broaden its therapeutic potential.
Bio-inspired Peptide Engineering Utilizing Unique Features of this compound
This compound possesses several unique structural features, including its α-helical conformation, cationic nature, the presence of two brominated tryptophan residues, and a C-terminal amide researchgate.netslideshare.net. These characteristics contribute to its antimicrobial properties and provide a compelling basis for bio-inspired peptide engineering.
Q & A
Q. What reporting standards are mandatory for publishing this compound-related research?
- Methodological Answer :
- MIAME Compliance : Disclose raw microarray data in GEO or ArrayExpress .
- CHEMISTRY Checklist : Detail synthesis protocols, characterization data (¹H/¹³C NMR, HRMS), and purity thresholds .
- Ethical Declarations : Include IRB/IACUC approval numbers and conflict-of-interest statements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
